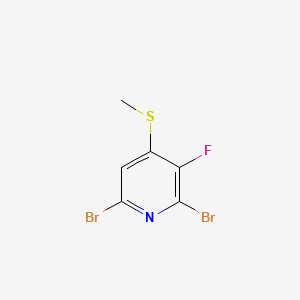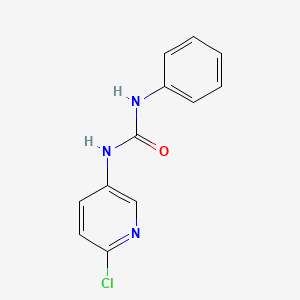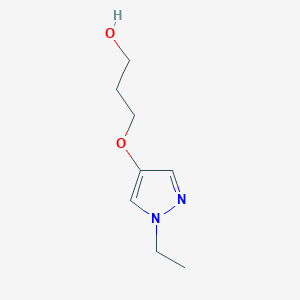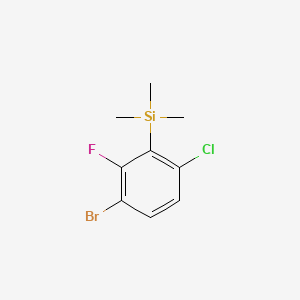
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol is an organic compound characterized by a cyclohexene ring substituted with three methyl groups and an ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with an appropriate reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2,6,6-trimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 2,6,6-Trimethylcyclohex-2-en-1-one or 2,6,6-Trimethylcyclohex-2-en-1-oic acid.
Reduction: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethane.
Substitution: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol.
2,6,6-Trimethylcyclohex-2-en-1-ylmethanol: A structurally similar compound with a methanol group instead of an ethanol group.
2,6,6-Trimethylcyclohex-2-en-1-ylacetaldehyde: Another related compound with an aldehyde group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with multiple methyl groups and an ethanol group makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethanol |
InChI |
InChI=1S/C11H20O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10,12H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
NJUGWDZDBIUHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CCO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


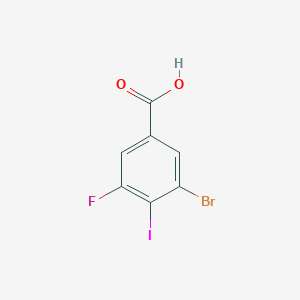
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
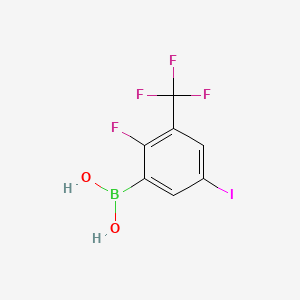
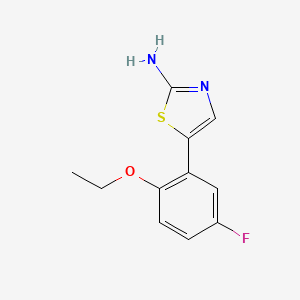

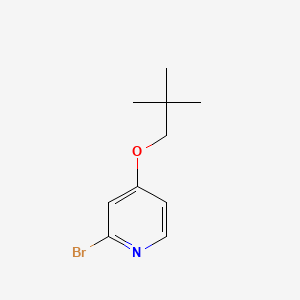


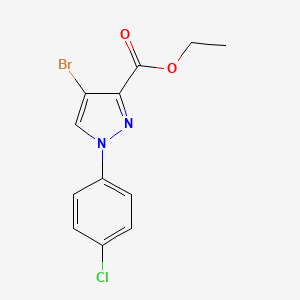
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
